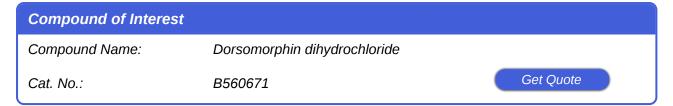


Dorsomorphin (Compound C): A Technical Guide for Basic Research Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor in basic scientific research. It is a cell-permeable pyrazolopyrimidine that functions as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK)[1][2][3]. Additionally, Dorsomorphin is recognized for its inhibitory effects on the type I bone morphogenetic protein (BMP) receptors, specifically ALK2, ALK3, and ALK6[4][5][6][7][8]. This dual activity makes it a valuable tool for dissecting the roles of the AMPK and BMP signaling pathways in a multitude of cellular processes. Its applications span across various research fields, including stem cell differentiation, cancer biology, metabolic studies, and developmental biology[6][8][9][10]. This technical guide provides an in-depth overview of Dorsomorphin, including its mechanism of action, quantitative data, experimental protocols, and visualizations of the signaling pathways it modulates.

Mechanism of Action

Dorsomorphin exerts its biological effects primarily through the inhibition of two key signaling pathways:

AMP-activated protein kinase (AMPK) Signaling: Dorsomorphin acts as an ATP-competitive
inhibitor of AMPK, a central regulator of cellular energy homeostasis[2][11][12]. AMPK is
activated during periods of low cellular energy (high AMP:ATP ratio) and works to restore



energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic processes that consume ATP[11][12]. By inhibiting AMPK, Dorsomorphin allows researchers to study the consequences of blocking this crucial energy-sensing pathway.

Bone Morphogenetic Protein (BMP) Signaling: Dorsomorphin selectively inhibits the kinase activity of the type I BMP receptors ALK2, ALK3, and ALK6[5][6][7][8]. BMPs are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily that play critical roles in embryonic development, tissue homeostasis, and cellular differentiation[13] [14]. Dorsomorphin blocks the phosphorylation of downstream effectors, SMAD1, SMAD5, and SMAD8, thereby inhibiting the canonical BMP signaling cascade[5][7][15].

Data Presentation

Inhibitory Activity of Dorsomorphin

Target	Inhibition Metric	Value	Reference(s)
AMPK	Ki	109 nM	[1][2][3]
ALK2	IC50	~107.9 nM	[16]
ALK3	IC50	30 nM	[17]
ALK6	IC50	5-10 μΜ	[18]
BMP-induced SMAD1/5/8 phosphorylation	IC50	0.47 μΜ	[19]

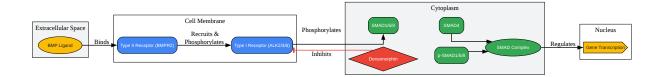
Working Concentrations of Dorsomorphin in Cell Culture

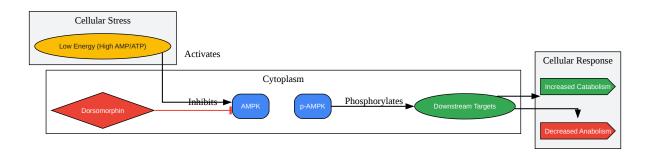


Cell Line	Application	Concentration	Incubation Time	Reference(s)
C2C12	Inhibition of osteoblast differentiation	4 μΜ	Not Specified	[3]
C2C12	Western Blot for p-AMPKα	10 μΜ	24 hours	[20]
Mouse Embryonic Stem Cells	Cardiomyocyte differentiation	2 μΜ	24 hours	[9]
Human Pluripotent Stem Cells	Neural differentiation	0.5 - 20 μΜ	Not Specified	[7]
HCT116	Apoptosis Induction	10.71 μM (IC50)	24 hours	
HeLa	Apoptosis Induction	11.34 μM (IC50)	24 hours	
Human Endometrial Stromal Cells	Western Blot for p-SMAD1/5/8	10 μΜ	1 hour pre- treatment	[21]
SVOG (human granulosa-lutein)	Western Blot for p-SMAD1/5/8	5 μΜ	1 hour pre- treatment	[22]

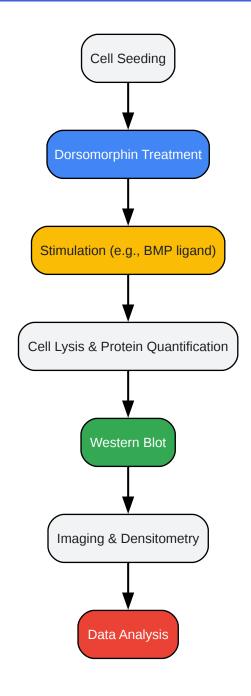
Signaling Pathway Visualizations











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